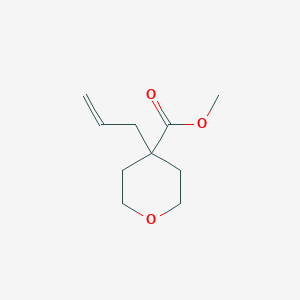

methyl 4-prop-2-enyloxane-4-carboxylate

Description

Methyl 4-prop-2-enyloxane-4-carboxylate is a cyclic ether ester featuring a tetrahydropyran (oxane) ring substituted at the 4-position with a prop-2-enyl (allyl) group and a methyl ester moiety.

Properties

Molecular Formula |

C10H16O3 |

|---|---|

Molecular Weight |

184.23 g/mol |

IUPAC Name |

methyl 4-prop-2-enyloxane-4-carboxylate |

InChI |

InChI=1S/C10H16O3/c1-3-4-10(9(11)12-2)5-7-13-8-6-10/h3H,1,4-8H2,2H3 |

InChI Key |

PLNSWNIBRJSHSM-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1(CCOCC1)CC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-prop-2-enyloxane-4-carboxylate typically involves the following steps:

Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through cyclization reactions involving appropriate precursors such as dihydropyran or related compounds.

Introduction of the Allyl Group: The allyl group can be introduced via allylation reactions using reagents like allyl bromide or allyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Esterification: The carboxylic acid group is esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

methyl 4-prop-2-enyloxane-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form corresponding epoxides or aldehydes using oxidizing agents like m-chloroperbenzoic acid (mCPBA) or potassium permanganate.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The allyl group can undergo substitution reactions with nucleophiles like halides or amines in the presence of appropriate catalysts.

Common Reagents and Conditions

Oxidation: m-Chloroperbenzoic acid (mCPBA), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Allyl bromide, allyl chloride, sodium hydride (NaH), potassium carbonate (K2CO3)

Major Products Formed

Oxidation: Epoxides, aldehydes

Reduction: Alcohols

Substitution: Substituted allyl derivatives

Scientific Research Applications

methyl 4-prop-2-enyloxane-4-carboxylate has several scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

Medicinal Chemistry: The compound is explored for its potential biological activities and as a building block for drug development.

Material Science: It is used in the development of novel materials with specific properties, such as polymers and resins.

Biological Studies: The compound is studied for its interactions with biological systems and potential therapeutic effects.

Mechanism of Action

The mechanism of action of methyl 4-prop-2-enyloxane-4-carboxylate involves its interaction with specific molecular targets and pathways. The allyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with enzymes and receptors. The ester group can be hydrolyzed to release the carboxylic acid, which may further participate in biochemical reactions.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound shares functional and structural similarities with several classes of esters and cyclic ethers. Key comparisons include:

Cyclic Diterpene Methyl Esters

- Sandaracopimaric Acid Methyl Ester (Figure 4, ): A diterpene-derived methyl ester with a fused tricyclic framework. Unlike methyl 4-prop-2-enyloxane-4-carboxylate, this compound lacks an unsaturated allyl group but exhibits high rigidity due to its polycyclic structure. Such diterpenes are commonly found in plant resins and exhibit antimicrobial properties .

- Torulosic Acid Methyl Ester (Figure 4, ): Another diterpene ester with a hydroxyl group, offering enhanced polarity compared to the target compound. Its biological activity in plant defense mechanisms is well-documented .

Simple Methyl Esters with Unsaturated Chains

- Methyl Palmitate (Table 7, ): A straight-chain saturated fatty acid methyl ester. The absence of cyclic or unsaturated groups results in lower reactivity and higher thermal stability compared to the allyl-substituted oxane derivative .

Heterocyclic Esters

- Ethyl 4-Methyloxazole-2-Carboxylate (): An oxazole-containing ethyl ester. While structurally distinct (five-membered nitrogen-oxygen ring), it highlights the role of heterocycles in modulating bioavailability and metabolic stability, a consideration relevant to the oxane-based target compound .

Physicochemical Properties

| Property | This compound | Sandaracopimaric Acid Methyl Ester | Methyl Palmitate |

|---|---|---|---|

| Molecular Formula | C₁₀H₁₄O₃ | C₂₁H₃₂O₂ | C₁₇H₃₄O₂ |

| Functional Groups | Allyl, ester, cyclic ether | Diterpene, ester | Saturated ester |

| Polarity | Moderate (due to ester and ether) | Low (hydrophobic diterpene) | Low |

| Reactivity | High (allyl group) | Low | Very low |

| Typical Applications | Organic synthesis intermediates | Plant resins, antimicrobials | Biodiesel, surfactants |

Spectral Data and Characterization

While direct spectral data for this compound are unavailable, inferences can be drawn from related compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.